molecular formula C8H3F7O B1586429 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene CAS No. 20867-94-1

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

Cat. No. B1586429
CAS RN: 20867-94-1
M. Wt: 248.1 g/mol
InChI Key: IZAURIRLQJRFML-UHFFFAOYSA-N
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Description

“1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H3F7O . It is a type of aryl trifluoromethyl ether .

Scientific Research Applications

Chemical Synthesis Methodologies

Phosphaalkenes palladium(II) complexes, which involve similar complex molecular structures, are utilized in Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a foundational process in organic synthesis. The studies demonstrate the efficiency of such complexes in catalyzing reactions that form the backbone of many organic compounds, including pharmaceuticals and polymers (Deschamps et al., 2007).

Development of New Materials

Research into covalent organic frameworks (COFs) with hydrazone linkages has led to materials that are highly crystalline, stable, and permanently porous. These materials are significant for their potential applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011). Additionally, the synthesis and characterization of new fluorine-containing polyethers highlight the creation of materials with low dielectric properties and high thermal stability, important for electronic applications (Fitch et al., 2003).

Organic Electronics

The selective fluorination of organic compounds, such as 1,3-bis(trifluoromethyl)benzene, showcases the ability to modify electronic properties through chemical synthesis. This process results in materials that can have tailored electronic characteristics for use in organic electronics, including light-emitting diodes and solar cells (Dmowski & Piasecka-Maciejewska, 1998). Further exploration into the ambipolar charge transport properties of tetrafluorinated pentacene derivatives underscores the potential for creating high-performance semiconductors for use in organic field-effect transistors (OFETs) (Chien et al., 2013).

Mechanism of Action

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c1-16-7-5(11)3(9)2(8(13,14)15)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAURIRLQJRFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382144
Record name 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20867-94-1
Record name 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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